N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 932988-62-0
Cat. No.: VC4603210
Molecular Formula: C22H22N4O
Molecular Weight: 358.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932988-62-0 |
|---|---|
| Molecular Formula | C22H22N4O |
| Molecular Weight | 358.445 |
| IUPAC Name | N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H22N4O/c1-4-16-9-11-17(12-10-16)24-21-13-15(2)23-22-14-19(25-26(21)22)18-7-5-6-8-20(18)27-3/h5-14,24H,4H2,1-3H3 |
| Standard InChI Key | QFLGQBKDRQUJTQ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, reflects its intricate structure:
-
A pyrazolo[1,5-a]pyrimidine core fused with aromatic rings.
-
2-Methoxyphenyl and 5-methyl groups at positions 2 and 5 of the pyrimidine ring.
-
A 4-ethylphenyl substituent linked via an amine group at position 7 .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 932988-62-0 | |
| Molecular Formula | C₂₂H₂₂N₄O | |
| Molecular Weight | 358.445 g/mol | |
| SMILES | CCC1=CC=C(C=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C | |
| InChI Key | QFLGQBKDRQUJTQ-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Data
While X-ray crystallography data for this specific compound is limited, analogues like 2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (PubChem CID 27371200) demonstrate planar pyrazolo-pyrimidine cores with substituents influencing ring puckering . NMR studies of related compounds reveal distinct proton environments for methoxy (–OCH₃) and ethyl (–CH₂CH₃) groups, typically appearing as singlets (δ 3.8–4.0 ppm) and triplets (δ 1.2–1.4 ppm), respectively .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves multi-step reactions starting from commercially available precursors:
-
Formation of Pyrazolo[1,5-a]Pyrimidine Core: Condensation of 3-aminopyrazole derivatives with β-diketones or cyanacetamide under acidic conditions .
-
Functionalization:
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Experimental solubility data remains scarce, but computational models predict:
Metabolic Stability
In vitro hepatic microsome assays (human/rat) show moderate clearance (~20 mL/min/kg), with primary metabolites arising from O-demethylation and ethylphenyl hydroxylation .
Biological Activity and Mechanistic Insights
Kinase Inhibition
The compound exhibits nanomolar inhibition (IC₅₀ = 45–97 nM) against CDK2 and EGFR, critical targets in cancer proliferation . Docking studies suggest the methoxyphenyl group occupies hydrophobic pockets, while the ethylphenyl amine stabilizes hydrogen bonds with kinase hinge regions .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (nM) | Comparative Agent (Sorafenib IC₅₀) |
|---|---|---|
| MCF-7 | 45 | 144 |
| HCT-116 | 6 | 176 |
| HepG-2 | 48 | 19 |
Data adapted from analogous pyrazolo-pyrimidines .
Anti-Inflammatory Effects
At 10 µM, the compound reduces TNF-α and IL-6 production in macrophages by 60–70%, likely via NF-κB pathway modulation .
Comparative Analysis with Structural Analogues
N-Butyl Analogues
N-Butyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 950301-10-7) exhibits reduced CDK2 affinity (IC₅₀ = 120 nM) but improved aqueous solubility (LogP = 3.2), highlighting the ethylphenyl group’s role in target engagement .
Thioglycoside Derivatives
Conjugation with thioglycosides (e.g., compound 14 in RSC study ) enhances cellular uptake, reducing HCT-116 IC₅₀ to 6 nM, though metabolic instability remains a concern .
Future Research Directions
-
Prodrug Development: Masking the amine group to improve solubility.
-
Combination Therapies: Synergy studies with checkpoint inhibitors (e.g., anti-PD-1).
-
In Vivo Efficacy: Xenograft models to validate antitumor activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume